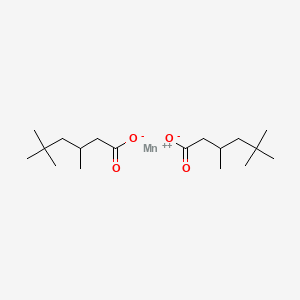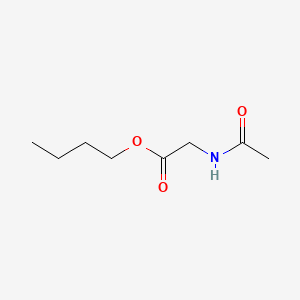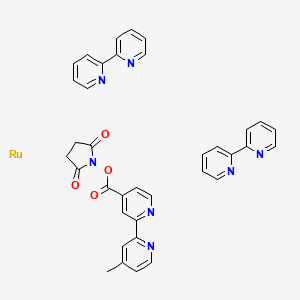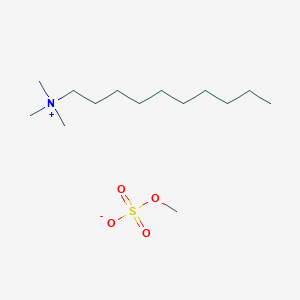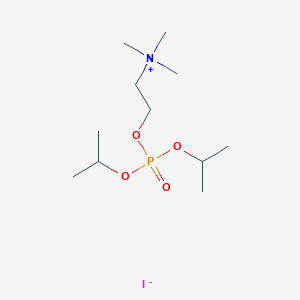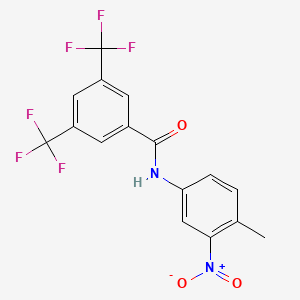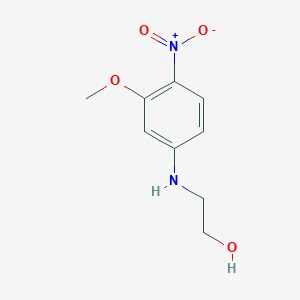
gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylpropyl chain, and an ethoxy benzoate moiety, all linked to a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and 2,2-dimethylpropylamine.
Esterification: 4-ethoxybenzoic acid is esterified with 2,2-dimethylpropylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Amidation: The resulting ester is then reacted with diethylamine to form the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic or in the development of new pharmaceuticals.
Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets ion channels and receptors in the nervous system, modulating their activity.
Pathways Involved: The compound affects signal transduction pathways, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can be compared with other similar compounds:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Another local anesthetic with similar applications but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
67049-62-1 |
|---|---|
Molecular Formula |
C18H30ClNO3 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
[3-(4-ethoxybenzoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3;/h9-12H,6-8,13-14H2,1-5H3;1H |
InChI Key |
KPWUSJIIQPZSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
